Defined (4S) Stereochemistry vs. (4R)-Enantiomer: Impact on Procurement and Research Design
The target compound possesses a well-defined (4S) stereocenter, distinguishing it from its (4R)-enantiomer (CAS 1270294-60-4) . While direct head-to-head biological activity data comparing the two enantiomers in a specific assay are not available in the located sources, the fundamental principle of chiral differentiation dictates that enantiomers of bioactive benzopyran derivatives will exhibit different, and often opposing, biological interactions , [1]. Procurement of the (4S)-enantiomer, as confirmed by its SMILES notation `COC1=CC=C2OCC[C@H](O)C2=C1`, is essential for research programs investigating the specific biological or chemical effects of this stereoisomer, as it ensures that any observed activity is attributable solely to the (4S) configuration, not a confounding mixture .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol |
| Comparator Or Baseline | (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1270294-60-4) |
| Quantified Difference | Opposite absolute configuration at the C4 chiral center; predicted to yield differential biological activity and physicochemical interactions based on established chiral pharmacology principles , [1] |
| Conditions | Inference based on fundamental stereochemistry and pharmacology; no direct comparative bioassay data were found in the current search. |
Why This Matters
Procurement of the specific (4S)-enantiomer is non-negotiable for any study requiring reproducible, enantiopure data, as substitution with the racemate or (4R)-enantiomer introduces a confounding variable that can invalidate biological or chemical conclusions.
- [1] Justia Patents. (1992). Certain optically active 3,4-dihydrobenzopyran-4-ols which are intermediates (US Patent). View Source
